molecular formula C21H21N3O4S B2850959 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one CAS No. 1021026-96-9

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one

Cat. No.: B2850959
CAS No.: 1021026-96-9
M. Wt: 411.48
InChI Key: UBQKRTHZGQEDTI-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This can be done through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.

Medicine

In medicine, derivatives of pyrazolone are often explored for their potential as drug candidates. This compound could be investigated for its efficacy in treating conditions such as pain, inflammation, or infections.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one would depend on its specific biological activity. Generally, pyrazolone derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.

    Metamizole: A pyrazolone compound used as a painkiller and antipyretic.

    Antipyrine: A pyrazolone derivative with analgesic and antipyretic effects.

Uniqueness

3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-19(21(26)24(22-15)17-7-3-2-4-8-17)20(25)16-9-11-18(12-10-16)29(27,28)23-13-5-6-14-23/h2-4,7-12,19H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKRTHZGQEDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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